Chromhydroxyd

説明

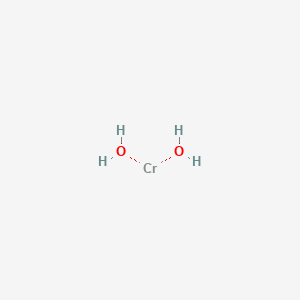

Chromhydroxyd (Cr(OH)₃) is a chromium-based hydroxide compound characterized by its layered structure, where chromium(III) ions are octahedrally coordinated to hydroxyl groups. Industrially, it is utilized as a precursor for chromium oxide synthesis, a corrosion inhibitor, and a pigment in ceramics and paints . Its stability under acidic and alkaline conditions (pH 3–12) makes it suitable for wastewater treatment to adsorb heavy metals like lead and cadmium .

特性

IUPAC Name |

chromium;dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cr.2H2O/h;2*1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCIVHDYINPEKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.O.[Cr] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CrH4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

88.027 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Chromhydroxyd is structurally and functionally comparable to iron(III) hydroxide (Fe(OH)₃) and aluminum hydroxide (Al(OH)₃) . Below is a detailed analysis of their properties, applications, and research findings.

Structural and Chemical Properties

| Property | Chromhydroxyd (Cr(OH)₃) | Iron(III) Hydroxide (Fe(OH)₃) | Aluminum Hydroxide (Al(OH)₃) |

|---|---|---|---|

| Molecular Weight (g/mol) | 103.02 | 106.87 | 78.00 |

| Solubility (g/L, 25°C) | 6.7 × 10⁻³¹ | 3.2 × 10⁻⁹ | 2.4 × 10⁻⁸ |

| Thermal Stability | Decomposes at ~300°C to Cr₂O₃ | Decomposes at ~200°C to Fe₂O₃ | Decomposes at ~180°C to Al₂O₃ |

| Amphoteric Behavior | Reacts with HCl and NaOH | Reacts with HCl only | Reacts with HCl and NaOH |

Key Findings :

- Chromhydroxyd’s lower solubility compared to Fe(OH)₃ and Al(OH)₃ enhances its utility in high-pH environments, such as industrial effluent treatment .

- Its higher thermal stability (decomposition at 300°C vs. 180–200°C for others) allows for applications in high-temperature catalysis .

- Unlike Fe(OH)₃, both Cr(OH)₃ and Al(OH)₃ react with strong bases, broadening their use in pH-adjustable systems .

Research Insights :

- Chromhydroxyd outperforms Fe(OH)₃ in heavy-metal adsorption due to stronger Cr–O bonding, as confirmed by X-ray photoelectron spectroscopy (XPS) .

- In catalysis, Cr(OH)₃’s redox activity surpasses Fe(OH)₃, though Al(OH)₃ is inert in such reactions .

- Al(OH)₃ dominates pharmaceutical applications (e.g., antacids) due to lower toxicity, whereas Cr(OH)₃’s use is restricted by chromium’s environmental risks .

Analytical Differentiation

Analytical techniques such as X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR) distinguish these hydroxides:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。